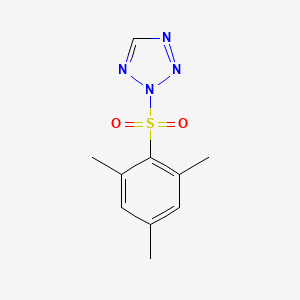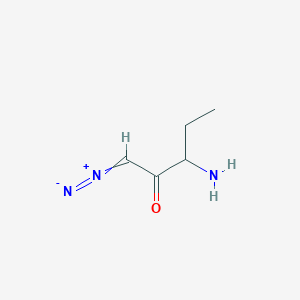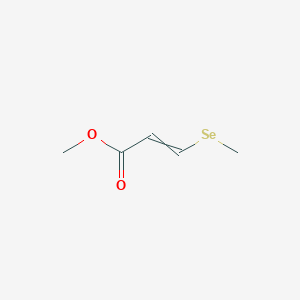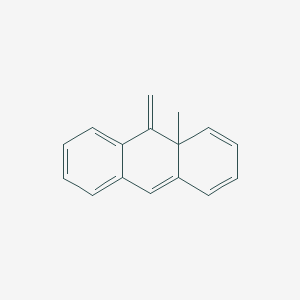
4A-Methyl-10-methylidene-4A,10-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4A-Methyl-10-methylidene-4A,10-dihydroanthracene is a chemical compound that belongs to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique chemical properties. This particular compound is characterized by the presence of methyl and methylidene groups attached to the anthracene core, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4A-Methyl-10-methylidene-4A,10-dihydroanthracene typically involves the reaction of anthracene derivatives with appropriate reagents under controlled conditions. One common method involves the use of diazonium salts derived from anthracene-9,10-dione, which react with methylene-active compounds to form the desired product . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4A-Methyl-10-methylidene-4A,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
科学的研究の応用
4A-Methyl-10-methylidene-4A,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which 4A-Methyl-10-methylidene-4A,10-dihydroanthracene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but studies have shown that compounds in this class can inhibit certain enzymes or interfere with cellular signaling pathways .
類似化合物との比較
Similar Compounds
Anthracene: A parent compound with similar aromatic properties but lacking the methyl and methylidene groups.
9,10-Dihydroanthracene: A reduced form of anthracene with hydrogen atoms added to the 9 and 10 positions.
Anthraquinone: An oxidized derivative of anthracene with carbonyl groups at the 9 and 10 positions.
Uniqueness
4A-Methyl-10-methylidene-4A,10-dihydroanthracene is unique due to the presence of both methyl and methylidene groups, which can influence its reactivity and potential applications. These functional groups can enhance its stability and modify its interactions with other molecules, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
106778-21-6 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
4a-methyl-10-methylideneanthracene |
InChI |
InChI=1S/C16H14/c1-12-15-9-4-3-7-13(15)11-14-8-5-6-10-16(12,14)2/h3-11H,1H2,2H3 |
InChIキー |
WAEVLNHXIARCEK-UHFFFAOYSA-N |
正規SMILES |
CC12C=CC=CC1=CC3=CC=CC=C3C2=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


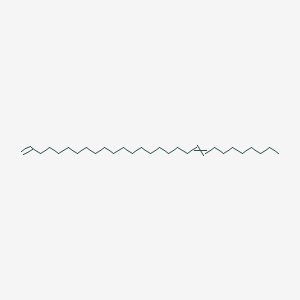
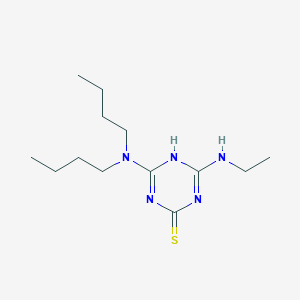
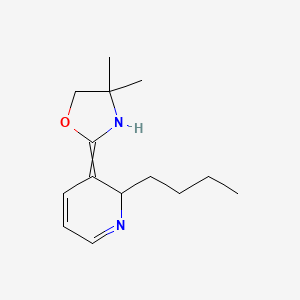

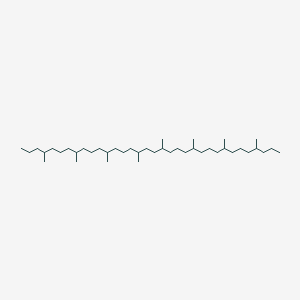

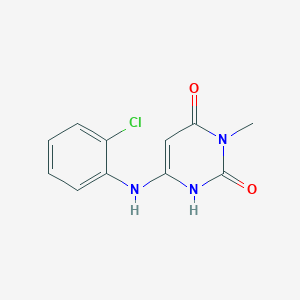
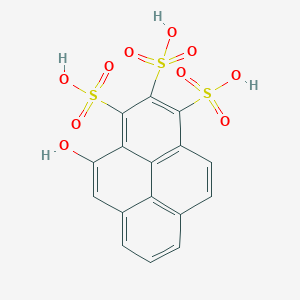
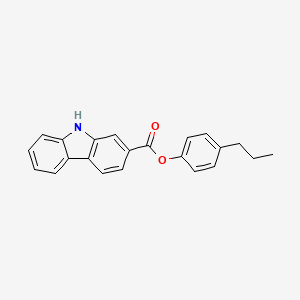
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
